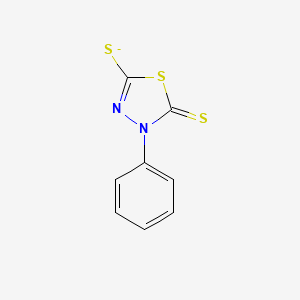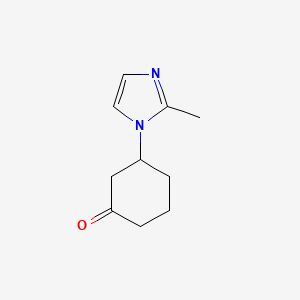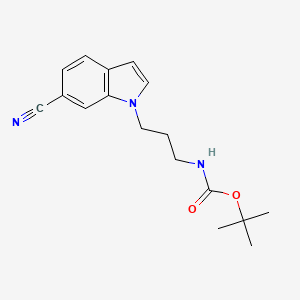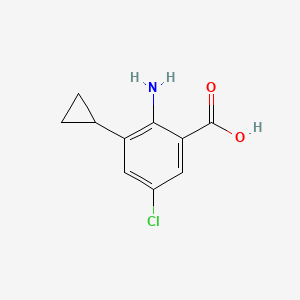
2-Amino-5-chloro-3-cyclopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-3-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-cyclopropylbenzoic acid typically involves the chlorination of 2-Amino-3-cyclopropylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through reactions like Suzuki coupling, where a palladium catalyst is used to introduce aryl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can be converted to esters or amides using alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
N-Chlorosuccinimide (NCS): Used for chlorination reactions.
Palladium Catalysts: Employed in Suzuki coupling reactions.
Dicyclohexylcarbodiimide (DCC): Used for esterification and amidation reactions.
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Nitro and Amino Derivatives: Through oxidation and reduction reactions.
Esters and Amides: Through esterification and amidation reactions.
Scientific Research Applications
2-Amino-5-chloro-3-cyclopropylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Explored for its properties in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-5-chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
2-Amino-3-cyclopropylbenzoic acid:
Uniqueness
2-Amino-5-chloro-3-cyclopropylbenzoic acid is unique due to the presence of both the chlorine and cyclopropyl groups, which can influence its chemical reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-amino-5-chloro-3-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7(5-1-2-5)9(12)8(4-6)10(13)14/h3-5H,1-2,12H2,(H,13,14) |
InChI Key |
WMTZFWOSIPWKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC(=C2)Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


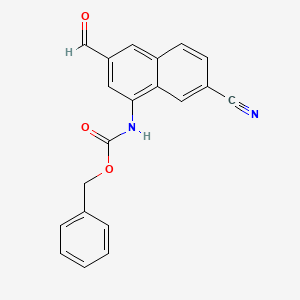

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)

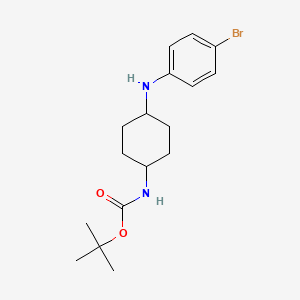
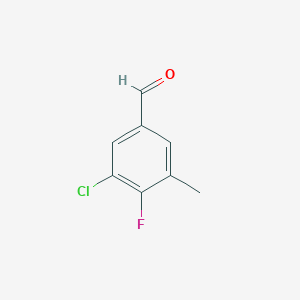
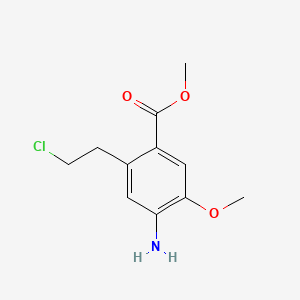
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
